molecular formula C18H22BrN5O3 B1680415 Rabusertib CAS No. 911222-45-2

Rabusertib

カタログ番号 B1680415
CAS番号: 911222-45-2
分子量: 436.3 g/mol
InChIキー: SYYBDNPGDKKJDU-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rabusertib, also known as LY2603618, is a member of ureas . It has been used in trials studying the treatment of Cancer, Solid Tumors, Advanced Cancer, Pancreatic Neoplasms, and Non-Small Cell Lung Cancer . Rabusertib is an inhibitor of the cell cycle checkpoint kinase 2 (chk2) with potential chemopotentiating activity .


Synthesis Analysis

While specific synthesis details for Rabusertib were not found, it’s known that the discovery of protein kinase downregulators has been a focus in recent years . The development of these drugs faces challenges such as high failure rates, side effects, and drug-resistance problems .


Molecular Structure Analysis

Rabusertib has a molecular formula of C18H22BrN5O3 . Its IUPAC name is 1-[5-bromo-4-methyl-2-[[ (2 S )-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea . The molecular weight of Rabusertib is 436.3 g/mol .


Physical And Chemical Properties Analysis

Rabusertib has a molecular weight of 436.3 g/mol .

科学的研究の応用

1. Enhancing Chemotherapeutic Efficacy

Rabusertib has been studied for its potential to enhance the efficacy of chemotherapeutic agents. Research shows that Rabusertib, when used in combination with platinum agents (cisplatin and carboplatin), exhibits synergistic effects in treating basal-like and ovarian cancer cell lines. This combination also induces cell death in cisplatin-resistant cells, suggesting that Rabusertib can overcome resistance to platinum-based therapies (Sanabria et al., 2019).

2. Impact on Tumor Biology

Rabusertib has been investigated for its role in tumor biology, particularly in basal-like breast cancer. It has been found to synergize with DNA-damaging agents and overcome platinum resistance in these cancer types. By inhibiting CHK1 kinase, Rabusertib disrupts DNA repair mechanisms, making cancer cells more susceptible to chemotherapy. It has shown effectiveness in combination with agents like gemcitabine and olaparib, impacting tumor initiation, invasion capabilities, and apoptosis (Nieto-Jiménez et al., 2020).

3. Addressing Drug Resistance

In the context of drug resistance, Rabusertib has been a focus in scientific research for its ability to sensitize tumors to targeted therapy. It has been particularly noted for its potential to deplete tumor PD-L1, thereby inhibiting DNA damage sensing and enhancing the efficacy of Chk1 inhibitors like itself in vivo. This property is crucial in the treatment of cancers that have developed resistance to conventional therapies (Murray et al., 2022).

Safety And Hazards

Rabusertib is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

将来の方向性

While specific future directions for Rabusertib were not found in the search results, it’s known that the field of kinase downregulators, which Rabusertib is a part of, is advancing with new approaches being applied to solve challenges in the discovery process .

特性

IUPAC Name

1-[5-bromo-4-methyl-2-[[(2S)-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYBDNPGDKKJDU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OC[C@@H]3CNCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238417
Record name Rabusertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabusertib

CAS RN

911222-45-2
Record name Rabusertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911222452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rabusertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11662
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rabusertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RABUSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9L1NU6U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rabusertib
Reactant of Route 2
Reactant of Route 2
Rabusertib
Reactant of Route 3
Reactant of Route 3
Rabusertib
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Rabusertib
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Rabusertib
Reactant of Route 6
Reactant of Route 6
Rabusertib

Citations

For This Compound
194
Citations
S Corrales-Guerrero, T Cui, V Castro-Aceituno, L Yang… - Cancer Letters, 2023 - Elsevier
… Our findings suggest combining triapine with radiation or rabusertib may improve … and rabusertib, we performed colony formation assays. Similarly, we found that, while rabusertib or …
Number of citations: 4 www.sciencedirect.com
ALA Sanabria, C Nieto-Jiménez, V Corrales-Sanchez… - Annals of …, 2019 - Elsevier
… We evaluate the effect of rabusertib and chemotherapic agents in ovarian (OVCAR3, OVCAR8, IGROV1, SKOV3) and breast (MDA-MB-231, HS578T, BT549, HCC3153) cancer cell …
Number of citations: 1 www.sciencedirect.com
C Murray, A Kornepati, A Padron, M Garcia, H Bai… - 2021 - jitc.bmj.com
… rabusertib in vivo significantly prolonged severely immunodeficient NSG mice survival in RT4 challenge versus cefepime alone while rabusertib … sensitizes tumors to rabusertib in a PD-…
Number of citations: 2 jitc.bmj.com
C Murray, A Kornepati, A Padron, Y Deng… - Journal of Clinical and …, 2022 - cambridge.org
… tumor cells to rabusertib, suggesting ?-lactam antimicrobial functions did not promote PDL1 depletion or rabusertib treatment effects in vivo. Although rabusertib effects were immune-…
Number of citations: 4 www.cambridge.org
D Beetler, KA Bruno, A Behfar, LT Cooper… - Journal of Clinical and …, 2022 - cambridge.org
… tumor cells to rabusertib, suggesting ?-lactam antimicrobial functions did not promote PDL1 depletion or rabusertib treatment effects in vivo. Although rabusertib effects were immune-…
Number of citations: 5 www.cambridge.org
C Nieto-Jimenez, A Alcaraz-Sanabria… - International Journal of …, 2020 - mdpi.com
… Our results demonstrated that the combination of rabusertib with these chemotherapies also … in response to cisplatin only when combined with rabusertib, while no toxic effect was found …
Number of citations: 7 www.mdpi.com
N Guo, MZ Li, LM Wang, HD Chen… - Cancer Biology & …, 2022 - Taylor & Francis
… the PARP1 inhibitor olaparib, the Chk1 inhibitor rabusertib or their combination for 211–214 days… Our findings indicate that repeated treatments with the rabusertib/olaparib combination …
Number of citations: 2 www.tandfonline.com
M Mashayekhi, JA Beckman, EM Garner… - Journal of Clinical and …, 2022 - cambridge.org
… tumor cells to rabusertib, suggesting ?-lactam antimicrobial functions did not promote PDL1 depletion or rabusertib treatment effects in vivo. Although rabusertib effects were immune-…
Number of citations: 4 www.cambridge.org
S Di Franco, B Parrino, M Gaggianesi, VD Pantina… - Iscience, 2021 - cell.com
Limited therapeutic options are available for advanced colorectal cancer (CRC). Herein, we report that exposure to a neo-synthetic bis(indolyl)thiazole alkaloid analog, nortopsentin 234 …
Number of citations: 29 www.cell.com
AM van Harten, M Buijze, R van der Mast… - Oncogenesis, 2019 - nature.com
… c Half maximal effective concentrations (EC 50 ) of LY2603618/Rabusertib represented per … d Long-term exposure (10 days) of LY2603618/Rabusertib indicated an intrinsic difference …
Number of citations: 54 www.nature.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。